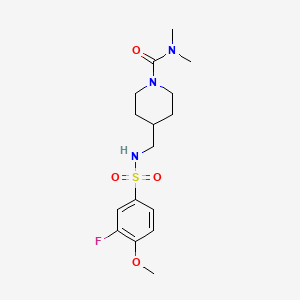

4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" is a fluorinated molecule that is likely to be of interest in medicinal chemistry due to the presence of a sulfonamide group and a piperidine ring, both of which are common features in drug molecules. The fluorine atoms present in the molecule could potentially enhance its biological activity, metabolic stability, and membrane permeability.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of significant interest in medicinal chemistry. The papers provided discuss various methods for synthesizing fluorinated molecules. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been described as a method for the double fluorination of N-protected 4-hydroxyproline to yield N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which can be further converted into various useful intermediates . Another paper describes the synthesis of sulfonamides starting from 4-methoxyphenethylamine, which is then reacted with different alkyl or aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which suggests that the structural analysis of such compounds is feasible and can provide valuable information regarding their conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is diverse. The use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been shown to facilitate various fluorination reactions, including the conversion of alcohols, aldehydes, and ketones into their corresponding fluorinated products . This reagent also enables the stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols . These reactions are indicative of the types of chemical transformations that the compound might undergo or be synthesized from.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often enhanced compared to their non-fluorinated counterparts. Fluorine atoms can significantly influence the acidity, lipophilicity, and overall stability of a molecule. The stability of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which is resistant to aqueous hydrolysis and has high thermal stability, suggests that the fluorinated compounds synthesized using such reagents may also exhibit desirable physical and chemical properties .

Applications De Recherche Scientifique

Antitumor Applications

Research on compounds with structural similarities to "4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" indicates significant interest in antitumor applications. For instance, compounds like amsacrine and its analogs, characterized by their acridine carboxamide structure, have been evaluated for their efficacy against various cancers. Amsacrine analogs, such as CI-921, have been studied in phase II trials for advanced malignancies, showing some efficacy in breast cancer and nonsmall cell lung cancer patients (Sklarin et al., 1992). These findings highlight the potential of structurally related compounds in cancer therapy.

Drug Synthesis and Pharmacophore Modeling

The synthesis of related compounds demonstrates the versatility and potential for generating novel pharmacophores. Studies on hypoglycemic benzoic acid derivatives, including repaglinide, reveal the impact of structural modifications on biological activity (Grell et al., 1998). This research underscores the importance of the sulfonamide group and methoxy substituents in medicinal chemistry, suggesting that "4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" could serve as a valuable starting point for developing new therapeutic agents.

Recognition and Transport Properties

The recognition and transport properties of fluoroalkylated compounds, including those with dimethylamino groups, have been explored for their ability to selectively transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000). This suggests potential applications in drug delivery systems, where the structural motifs of "4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide" could be utilized to enhance the bioavailability of therapeutic agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[(3-fluoro-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)13-4-5-15(24-3)14(17)10-13/h4-5,10,12,18H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRKTSBDDONJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)

![N-(2-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013243.png)

![1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3013245.png)

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)